molecular formula C10H13BrN2OS B13202657 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Cat. No.: B13202657
M. Wt: 289.19 g/mol
InChI Key: SMXAUCGXDJZMDC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C₁₀H₁₃BrN₂OS. This compound is characterized by the presence of a bromine atom, an ethyl group, and a unique bicyclic structure containing oxygen and sulfur atoms. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[410]heptan-1-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or titanium tetrachloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The bicyclic structure containing sulfur can undergo oxidation to form sulfoxides or sulfones.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Catalysts: Palladium or titanium tetrachloride for various transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bicyclic structure may allow it to fit into specific binding sites, while the bromine atom and other functional groups can participate in various interactions, such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the bicyclic structure.

    1-Ethyl-5-bromopyrazole: Another related compound with an ethyl group and bromine atom but without the bicyclic structure.

    7-Oxa-3-thiabicyclo[4.1.0]heptane: A compound containing the bicyclic structure but without the pyrazole ring.

Uniqueness

4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is unique due to its combination of a pyrazole ring, an ethyl group, and a bicyclic structure containing both oxygen and sulfur atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl)pyrazole

InChI

InChI=1S/C10H13BrN2OS/c1-2-13-9(7(11)5-12-13)10-6-15-4-3-8(10)14-10/h5,8H,2-4,6H2,1H3

InChI Key

SMXAUCGXDJZMDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C23CSCCC2O3

Origin of Product

United States

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